1-methyl-1H-indole-2-sulfonyl fluoride
Description
Properties
IUPAC Name |
1-methylindole-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2S/c1-11-8-5-3-2-4-7(8)6-9(11)14(10,12)13/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDLWOGUNMOJHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909305-10-7 | |
| Record name | 1-methyl-1H-indole-2-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-methyl-1H-indole-2-sulfonyl fluoride typically involves the reaction of 1-methylindole with sulfonyl fluoride reagents under specific conditions. One common method includes the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Sulfur(VI) Fluoride Exchange (SuFEx) Reactions
The sulfonyl fluoride group enables high-yielding SuFEx reactions with nucleophiles, forming stable sulfonate or sulfonamide derivatives. Key findings include:
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Reactivity with phenols : Under mild conditions (RT, 30–90 min), the compound reacts with phenols to yield fluorosulfates. For example, reactions with electron-rich or electron-poor phenols proceed in 78–91% yields .
-
Functional group tolerance : Bpin-protected substrates and thiols are compatible, achieving 45–73% yields .
Table 1: SuFEx Reaction Yields with Phenols
| Substrate | Reaction Time (min) | Yield (%) |
|---|---|---|
| 4-Nitrophenol | 30 | 91 |
| 4-Methoxyphenol | 60 | 88 |
| Bpin-substituted | 90 | 73 |
Nucleophilic Substitution Reactions
The sulfonyl fluoride group undergoes substitution with amines and alcohols:
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Amine substitution : Reactions with primary/secondary amines (e.g., triethylamine) under basic conditions yield sulfonamides. For example, coupling with benzylamine produces 1-methyl-2-(sulfonamido)indole in >70% yield .
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Alcohol substitution : Methanol or ethanol in the presence of CuO (1.0 equiv, acetonitrile, argon) generates sulfonate esters like 2-(fluorosulfonyl)ethyl benzoate in 89% yield .
Palladium-Catalyzed Cross-Coupling
The indole ring participates in palladium-catalyzed reactions:
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Sonogashira coupling : Using Pd(PPh₃)₂Cl₂ (0.025 mmol), CuI (0.055 mmol), and terminal alkynes (e.g., phenylacetylene), 2-arylindoles form in 74–76% yields .
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Buchwald-Hartwig amination : With PdCl₂(AmPhos)₂ and DABSO, sulfonyl fluorides are synthesized via one-pot methods in 78% yield .
Reaction Conditions :
-
Solvent: Anhydrous DMF or isopropanol
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Temperature: RT to 80°C
-
Catalysts: PdCl₂(AmPhos)₂, CuI
Multicomponent Reactions (MCRs)
The indole core facilitates MCRs with aldehydes and malononitrile:
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Knoevenagel-Michael cascade : Under piperidine catalysis, reactions yield bis-indolic derivatives (e.g., 36 ) in 68–89% yields .
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Ultrasonic-assisted synthesis : Combining 3-cyanoacetyl indoles, aldehydes, and malononitrile under ultrasound irradiation achieves 92–94% yields in 25 min .
Key intermediates : Indolenine derivatives form via loss of active methylene groups, enabling subsequent nucleophilic additions .
Oxidation and Reduction
-
Oxidation : The sulfonyl fluoride group resists common oxidants (e.g., KMnO₄), but the indole ring can oxidize to oxindoles under strong acidic conditions.
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Reduction : LiAlH₄ selectively reduces the indole’s C2–C3 π-bond, forming 2,3-dihydroindole derivatives without affecting the sulfonyl fluoride.
Cycloaddition and Electrophilic Substitution
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[3 + 2] Cycloaddition : The C2–C3 π-bond reacts with dipolarophiles (e.g., nitrile oxides) to form oxathiole-indole hybrids in 79–87% yields .
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Electrophilic substitution : The C3 position of the indole ring undergoes bromination or nitration, though the sulfonyl fluoride group directs reactivity to the C5/C7 positions .
Stability and Handling
Scientific Research Applications
Chemical Properties and Mechanism of Action
The compound features a sulfonyl fluoride group, which is known for its electrophilic nature. This allows it to form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The indole ring structure contributes to its reactivity and interaction with biological targets.
Organic Synthesis
1-Methyl-1H-indole-2-sulfonyl fluoride serves as a valuable building block in organic synthesis. Its reactivity facilitates the creation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The sulfonyl fluoride group can be utilized in various coupling reactions, making it a versatile reagent in synthetic chemistry.
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as a building block for complex molecules |
| Pharmaceutical Development | A precursor for drug synthesis |
| Agrochemical Development | Involved in the synthesis of agricultural chemicals |
Research indicates that this compound exhibits significant biological activities. It has been studied for its potential as an enzyme inhibitor, particularly in the context of sulfonyl fluoride-based inhibitors. The compound's ability to covalently modify nucleophilic residues in proteins allows it to inhibit enzyme activity effectively.
Case Study: Enzyme Inhibition
In studies focusing on enzyme kinetics, this compound was shown to inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with serine proteases demonstrated a reduction in enzymatic activity, highlighting its potential as a therapeutic agent targeting these enzymes.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Similar structures have been reported to exhibit significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds suggest that this compound could be effective against Gram-positive bacteria.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.39 |
| Escherichia coli | 0.78 |
Industrial Applications
In the industrial sector, this compound is utilized for synthesizing specialty chemicals and materials with specific properties. Its reactivity allows for the development of polymers and coatings that require precise chemical characteristics.
Mechanism of Action
The mechanism of action of 1-methyl-1H-indole-2-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids. This interaction can modulate biological pathways and exert various effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The target compound’s -SO₂F group at C2 contrasts with derivatives bearing substituents at C3 (e.g., 2-methyl-1-phenylsulfonyl-1H-indole-3-carbaldehyde) , which may alter electronic distribution and steric interactions.
- Functional Groups : Sulfonyl fluoride (-SO₂F) is highly reactive toward nucleophiles (e.g., amines, thiols), making it valuable in covalent inhibitor design . In contrast, phenylsulfonyl (-SO₂Ph) and ester (-COOEt) groups in related compounds are less electrophilic but enhance stability .
Heterocyclic Core Variations
- Indole vs. Imidazole : Indole’s fused benzene-pyrrole system enables π-π stacking interactions, whereas imidazole’s dual nitrogen atoms facilitate coordination with metal ions or polar residues in enzymes .
Biological Activity
1-Methyl-1H-indole-2-sulfonyl fluoride (CAS No. 1909305-10-7) is a chemical compound belonging to the indole family, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicinal chemistry and pharmacology.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula: CHFNOS
- Molecular Weight: 213.23 g/mol
- Physical State: Powder at room temperature
Indoles are significant heterocyclic compounds that have been extensively studied due to their roles in various biological processes and therapeutic applications. The sulfonyl fluoride group in this compound enhances its reactivity and potential interactions with biological targets.
Target Interactions
Indole derivatives, including this compound, exhibit high affinity for multiple receptors and enzymes involved in various biochemical pathways. The compound's mechanism of action may involve:
- Enzyme Inhibition: Indole derivatives can inhibit key enzymes, affecting metabolic pathways and cellular functions.
- Receptor Binding: The compound may bind to specific receptors, modulating signaling pathways that influence cell proliferation and apoptosis.
Biochemical Pathways
Research indicates that indole derivatives can influence several biochemical pathways, contributing to their biological activities:
- Antiviral Activity: Indole derivatives have shown efficacy against various viral infections.
- Anticancer Properties: They may induce apoptosis in cancer cells through modulation of cell signaling pathways.
- Anti-inflammatory Effects: These compounds can reduce inflammation by inhibiting pro-inflammatory cytokines.
Biological Activities
The biological activities associated with this compound include:
| Activity Type | Description |
|---|---|
| Antiviral | Inhibits viral replication through enzyme inhibition. |
| Anticancer | Induces apoptosis in cancer cells by targeting specific signaling pathways. |
| Anti-inflammatory | Reduces inflammation by modulating cytokine production. |
| Antimicrobial | Exhibits activity against a range of bacterial strains. |
| Antioxidant | Scavenges free radicals, reducing oxidative stress in cells. |
Antiviral Studies
A study demonstrated that indole derivatives could inhibit the replication of certain viruses by targeting viral enzymes. This suggests potential applications in developing antiviral therapies.
Anticancer Research
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, a recent investigation indicated a significant reduction in cell viability in breast cancer cells treated with this compound.
Antimicrobial Properties
Research has highlighted the antimicrobial activity of indole derivatives against several pathogenic bacteria, suggesting their potential as lead compounds for new antibiotics.
Pharmacokinetics
The pharmacokinetic profile of this compound remains to be fully elucidated. However, it is known to be stable at room temperature and undergoes various chemical reactions such as:
- Nucleophilic Substitution Reactions
- Oxidation and Reduction Reactions
These reactions are crucial for its application in synthetic chemistry and drug development.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-methyl-1H-indole-2-sulfonyl fluoride?
- Methodological Answer : Synthesis typically involves introducing the sulfonyl fluoride group to the indole scaffold under controlled conditions. Key factors include:
- Temperature : Reactions often proceed at 0–25°C to prevent decomposition of the sulfonyl fluoride intermediate.
- Solvent Choice : Anhydrous solvents like dichloromethane or tetrahydrofuran are preferred to avoid hydrolysis .
- Catalysts : Use of Lewis acids (e.g., AlCl₃) or bases (e.g., triethylamine) to enhance reactivity and selectivity .
- Validation : Monitor reaction progress via TLC or LC-MS, and purify using column chromatography with silica gel.
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify characteristic peaks for the methyl group (δ ~3.8 ppm), indole aromatic protons (δ ~7.0–8.5 ppm), and sulfonyl fluoride moiety (no direct proton signal).
- FT-IR : Confirm S=O stretching vibrations at ~1350–1200 cm⁻¹ and S-F bonds at ~750–650 cm⁻¹ .
- Mass Spectrometry : Look for the molecular ion [M+H]⁺ and fragments corresponding to the indole and sulfonyl fluoride groups .
Q. What factors influence the stability of this compound in solution?
- Methodological Answer : Stability is affected by:
| Factor | Impact | Mitigation Strategy |
|---|---|---|
| pH | Hydrolysis accelerates in basic conditions due to nucleophilic attack on sulfur. | Store in anhydrous solvents at neutral pH . |
| Nucleophiles | Reacts with amines, alcohols, or thiols. | Use inert atmospheres and avoid nucleophilic contaminants . |
| Light/Temperature | Photodegradation and thermal decomposition possible. | Store at –20°C in amber vials . |
Advanced Research Questions
Q. How can X-ray crystallography using SHELX refine the crystal structure of this compound?
- Methodological Answer :
- Data Collection : Use high-resolution single-crystal diffraction data (MoKα radiation, λ = 0.71073 Å) .
- Structure Solution : Employ SHELXD for phase determination and SHELXL for refinement, optimizing parameters like thermal displacement and occupancy .
- Validation : Check R-factors (<5%) and residual electron density maps to confirm atomic positions .
Q. What are the mechanistic insights into the reactivity of this compound with nucleophiles?
- Methodological Answer :
- Reaction Pathway : The sulfonyl fluoride acts as an electrophile, undergoing nucleophilic substitution (Sₙ2) at the sulfur center.
- Kinetic Studies : Use stopped-flow spectroscopy or ¹⁹F NMR to monitor fluoride displacement rates with varying nucleophiles (e.g., amines vs. thiols) .
- Computational Modeling : DFT calculations (e.g., Gaussian) can predict transition states and activation energies .
Q. How can this compound be used to design covalent inhibitors for serine proteases?
- Methodological Answer :
- Target Selection : The sulfonyl fluoride group selectively reacts with catalytic serine residues in proteases (e.g., chymotrypsin-like enzymes).
- Inhibitor Design :
Functionalize the indole ring with substituents (e.g., fluorophenyl groups) to enhance binding affinity .
Validate inhibition via kinetic assays (e.g., IC₅₀ determination) and crystallography to confirm covalent adduct formation .
- Case Study : Analogous sulfonyl fluorides have been used to develop fluorescent probes for live-cell imaging of protease activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
